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Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Nociceptin(1-13)amide, the shortest peptide sequence of the endogenous neuropeptide

Nociceptin/Orphanin FQ (N/OFQ) that retains the full affinity and potency for the Nociceptin

(NOP) receptor.[1] Understanding the specific roles of each amino acid residue is critical for the

rational design of novel agonists, partial agonists, and antagonists targeting the NOP receptor

system for therapeutic applications in pain, anxiety, and other neurological disorders.

Core Structure and Key Domains
Nociceptin(1-13)amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-

NH₂) serves as a crucial template for SAR studies.[1] The C-terminal amidation is essential for

protecting the peptide from degradation by proteases.[2][3] The peptide can be conceptually

divided into two key domains: the N-terminal "message" sequence, responsible for receptor

activation, and the C-terminal "address" sequence, which is crucial for receptor binding and

affinity.[2][4]

The N-Terminal "Message" Domain: Phe¹-Gly²-Gly³-Phe⁴
The N-terminal tetrapeptide is indispensable for the biological activity of Nociceptin(1-13)amide.

[2][3] This region is believed to bind deep within the transmembrane binding pocket of the NOP

receptor.[5][6]
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Phenylalanine at Position 4 (Phe⁴): This is the most critical residue for receptor activation. Its

replacement with residues like Leucine results in inactive compounds.[2][3] However,

modifications to the phenyl ring can significantly enhance potency. Introducing electron-

withdrawing groups, such as in [(pF)Phe⁴] and [(pNO₂)Phe⁴], increases agonist activity by

approximately five-fold compared to the parent peptide.[7] The potency of these analogs

positively correlates with the electron-withdrawing properties of the substituent and is

inversely related to its size.[7]

Phenylalanine at Position 1 (Phe¹): This residue is more critical for binding than for

activation. Its replacement with Leucine does not significantly affect activity.[2][3] However,

chemical modifications at this position have been instrumental in developing key

pharmacological tools.

[Nphe¹] Analogs: Shifting the Phe¹ side chain from the alpha-carbon to the nitrogen atom

creates [Nphe¹]N/OFQ(1-13)NH₂, the first peptide-based competitive antagonist for the

NOP receptor.[1]

Pseudopeptide Analogs: Introducing a reduced peptide bond, as in [Phe¹Ψ(CH₂-

NH)Gly²]N/OFQ(1-13)NH₂, results in a potent partial agonist.[8][9]

Glycine at Positions 2 and 3 (Gly², Gly³): The flexibility conferred by these glycine residues is

vital for proper orientation within the receptor binding pocket. Replacing Gly² with Sarcosine

([Sar²]) maintains some biological activity, whereas replacing Gly³ with Sarcosine ([Sar³])

leads to a complete loss of function, highlighting the distinct conformational requirements at

each position.[10]

The C-Terminal "Address" Domain and Cationic
Residues
The C-terminal portion of the peptide, particularly its basic residues, plays a crucial role in

binding affinity, likely through interactions with the extracellular loops of the NOP receptor.[4]

Cationic Residues (Arg⁸, Lys⁹, Arg¹², Lys¹³): These four basic residues are functionally

essential. Their systematic replacement with Alanine leads to inactive peptides, underscoring

their importance in receptor recognition and binding.[2][3]
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Lysine Modifications (Lys⁹, Lys¹³): The length of the side chain at these positions is

important. Replacing Lysine with Ornithine (which has one less methylene group) can

maintain or even enhance inhibitory activity.[11] However, further shortening the side chain

by substituting with diaminobutanoic acid (Dab) or diaminopropanoic acid (Dap) results in a

decrease in activity.[11]

Quantitative SAR Data
The following tables summarize key quantitative data from binding and functional assays for

various Nociceptin(1-13)amide analogs.

Table 1: Activity of N-Terminal Phe⁴ Modified Analogs

Analog Modification Assay
Potency /
Affinity

Relative
Potency vs.
NC(1-13)NH₂

NC(1-13)NH₂ Parent Peptide
Mouse Vas

Deferens
pEC₅₀: 7.9[8] 1.0

[(pF)Phe⁴]NC(1-

13)NH₂

p-Fluoro

substitution

Mouse Vas

Deferens
High Potency ~5x

[(pNO₂)Phe⁴]NC(

1-13)NH₂

p-Nitro

substitution

Mouse Vas

Deferens
High Potency ~5x

| [Leu⁴]NC(1-13)NH₂ | Phe⁴ to Leu | Mouse Vas Deferens | Inactive | - |

Data synthesized from Guerrini et al., 2001.[7]

Table 2: Activity of N-Terminal Phe¹ Modified Analogs

Analog Modification Pharmacological Profile

[Nphe¹]NC(1-13)NH₂ N-benzylated Phe¹ Competitive Antagonist

| [Phe¹Ψ(CH₂-NH)Gly²]NC(1-13)NH₂ | Reduced peptide bond | Partial Agonist |
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Data synthesized from Calo' et al., 2002 and Guerrini et al., 1998.[1][9]

Table 3: Binding and Functional Data for Key Analogs

Analog Assay Ki (nM) EC₅₀ (nM) pEC₅₀

NC(1-13)NH₂
Rat Forebrain
Binding

0.75[8] - -

NC(1-13)NH₂ GTPγS Binding - - 9.11[12]

cyclo[D-

Asp⁷,Lys¹⁰]N/OF

Q(1-13)NH₂

hNOP Receptor

Binding
0.27[13] - -

cyclo[D-

Asp⁷,Lys¹⁰]N/OF

Q(1-13)NH₂

GTPγS Binding - 1.6[13] -

cyclo[Asp⁶,Lys¹⁰]

N/OFQ(1-13)NH₂

hNOP Receptor

Binding
0.34[13] - -

| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | GTPγS Binding | - | 4.1[13] | - |

Key Experimental Methodologies
The characterization of Nociceptin(1-13)amide analogs relies on a standard set of in vitro

assays.

Radioligand Binding Assays
These assays quantify the affinity of a test compound for the NOP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand by

measuring its ability to compete with a radiolabeled ligand for receptor binding.

Protocol Outline:

Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the recombinant human NOP receptor (CHO-hNOP) or from rodent
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brain tissue (e.g., rat forebrain).[8][14]

Radioligand: A tritiated high-affinity NOP ligand, such as [³H]Nociceptin(1-13)NH₂, is used

at a concentration near its equilibrium dissociation constant (Kd).[14]

Incubation: Cell membranes are incubated with the radioligand and varying concentrations

of the unlabeled test compound in a suitable buffer.

Separation: The reaction is terminated by rapid filtration through glass fiber filters,

separating receptor-bound radioligand from unbound.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation

counting.

Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration

of test compound that inhibits 50% of specific binding) are calculated. Ki values are then

derived from IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
This functional assay measures the first step in the G-protein activation cascade following

receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of an agonist by measuring

its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα

proteins.

Protocol Outline:

Receptor Source: Membranes from CHO-hNOP cells or other appropriate expression

systems.[1][12]

Reagents: Membranes are incubated with [³⁵S]GTPγS, GDP (to facilitate the exchange

reaction), and varying concentrations of the test agonist.

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
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Separation & Quantification: The assay is terminated by rapid filtration, and the amount of

membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

Data Analysis: Data are plotted as stimulated [³⁵S]GTPγS binding versus agonist

concentration to generate sigmoidal dose-response curves, from which EC₅₀ and Emax

values are determined.

Mouse Vas Deferens (MVD) Bioassay
This is a classic isolated tissue assay used to measure the functional activity of NOP receptor

agonists.[2][3]

Objective: To measure the inhibitory effect of NOP agonists on electrically-induced muscle

contractions.

Protocol Outline:

Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ

bath containing a physiological salt solution, maintained at 37°C and aerated.

Stimulation: The tissue is subjected to electrical field stimulation, which elicits twitch

contractions.

Drug Application: Test compounds are added cumulatively to the organ bath, and the

resulting inhibition of the twitch response is recorded.

Data Analysis: Concentration-response curves are constructed, and the potency of the

agonist is expressed as the pEC₅₀ (-log EC₅₀).

NOP Receptor Signaling and SAR Workflow
Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade

characteristic of Gi/o-coupled receptors. The workflow for determining the SAR of new analogs

follows a logical progression from synthesis to functional characterization.
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Caption: NOP receptor signaling cascade initiated by ligand binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15286068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design & Synthesis

In Vitro Characterization

Data Analysis

Peptide Analog
Synthesis

Radioligand Binding
Assay

Test Affinity

Functional Assays
(GTPγS, MVD, cAMP)

Test Function

Determine Ki, EC₅₀, Emax

Establish Structure-Activity
Relationship

Click to download full resolution via product page

Caption: General experimental workflow for SAR studies.
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Caption: Key residue functions in Nociceptin(1-13)amide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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